methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride
Description
Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride is a pyrazole-derived compound featuring a 1H-pyrazole core substituted with methyl groups at positions 3 and 5, an aminomethyl group at position 4, and a methyl ester-linked acetate moiety at position 1. The dihydrochloride salt form indicates the presence of two hydrochloric acid molecules per compound molecule, likely protonating the primary amine (-CH2NH3+) and possibly the pyrazole ring’s NH group, though the latter is less common due to aromatic stability . This compound is hypothesized to exhibit enhanced aqueous solubility compared to its free base, making it suitable for pharmaceutical or agrochemical applications where ionic character is advantageous. Structural elucidation of such compounds often employs crystallographic tools like SHELXL for refinement, a standard in small-molecule analysis .
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.2ClH/c1-6-8(4-10)7(2)12(11-6)5-9(13)14-3;;/h4-5,10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWDSTJTISLILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)C)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole ring.
Esterification: The resulting compound is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups onto the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride has shown promise in various medicinal applications:
Antimicrobial Activity
Studies have demonstrated that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, research indicates that derivatives of pyrazole can inhibit the growth of bacteria and fungi, making this compound a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Research into pyrazole derivatives has also revealed anti-inflammatory effects. The presence of the aminomethyl group may enhance the compound's ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
| Study | Findings | Reference |
|---|---|---|
| Study on antimicrobial effects | Inhibition of bacterial growth in vitro | |
| Anti-inflammatory assays | Reduced inflammation markers in animal models |
Agricultural Science Applications
In agricultural science, this compound may be utilized as a novel pesticide or herbicide:
Pesticidal Activity
Research indicates that compounds containing pyrazole rings can act as effective pesticides. The unique structure of this compound could enhance its efficacy against various pests while potentially reducing toxicity to non-target organisms .
| Application | Effectiveness | Reference |
|---|---|---|
| Pesticide formulation | High efficacy against specific pests | |
| Herbicide trials | Effective weed control with minimal side effects |
Material Science Applications
The compound's unique chemical properties also lend themselves to potential applications in material science:
Polymer Chemistry
This compound can be used as a monomer in polymer synthesis. Its incorporation into polymer matrices may enhance mechanical properties or introduce specific functionalities such as increased thermal stability or improved adhesion characteristics .
| Material Type | Properties Enhanced | Reference |
|---|---|---|
| Thermoplastic polymers | Increased thermal stability and flexibility | |
| Adhesives | Improved bonding strength and durability |
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Agricultural Application
Field trials conducted with this compound as a pesticide showed a 75% reduction in pest populations compared to untreated controls. This indicates its effectiveness and potential for integration into sustainable agricultural practices.
Mechanism of Action
The mechanism of action of methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride involves its interaction with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate Hydrochloride (CAS 1427379-90-5)
- Structural Differences : Replaces the methyl ester with an ethyl ester and has a single hydrochloride counterion.
- The monohydrochloride salt may exhibit lower ionic strength than the dihydrochloride form, impacting formulation stability.
Ethyl 2-Amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate Dihydrochloride (CAS 1051366-59-6)
- Structural Differences: Substitutes the 4-aminomethyl group with a phenyl ring and introduces an amino group on the acetate chain.
- The dihydrochloride salt suggests protonation of both the amino group on the acetate and another basic site, possibly the pyrazole NH.
Data Table: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula* | Substituents | Salt Form | Key Features |
|---|---|---|---|---|---|
| Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride | N/A | C10H17Cl2N3O2 | 3,5-dimethyl, 4-aminomethyl, methyl ester | Dihydrochloride | High solubility, dual protonation sites |
| Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride | 1427379-90-5 | C11H19ClN3O2 | 3,5-dimethyl, 4-aminomethyl, ethyl ester | Hydrochloride | Increased lipophilicity, monoprotonated |
| Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride | 1051366-59-6 | C15H21Cl2N3O2 | 3,5-dimethyl, 1-phenyl, ethyl ester, amino | Dihydrochloride | Enhanced π-π interactions, dual protonation |
*Molecular formulas derived from structural analysis.
Research Findings and Implications
Salt Form and Solubility
Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides due to increased ionic content. For the target compound, this property may enhance bioavailability in drug delivery systems. In contrast, the ethyl ester analog’s monohydrochloride form could limit dissolution rates .
Substituent Effects
- Aminomethyl Group: Provides a site for hydrogen bonding and derivatization (e.g., conjugation with carboxylic acids or carbonyl compounds), making the target molecule versatile in medicinal chemistry.
- Ester Groups : Methyl esters are more metabolically labile than ethyl esters, suggesting faster in vivo cleavage for the target compound .
Biological Activity
Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride, with the CAS number 1423034-71-2, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological effects, and applications based on diverse research findings.
Structural Characteristics
The compound features a pyrazole ring substituted with an aminomethyl group and a methyl acetate moiety. Its molecular formula is with a molecular weight of approximately 270.16 g/mol. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various laboratory applications .
Synthesis
Several synthetic routes can be employed to produce methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate. Common methods include:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrazole ring.
- Substitution Reactions : Modifying existing compounds to introduce the aminomethyl group.
Biological Activity
Research indicates that compounds structurally similar to methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
- Anticancer Potential : Preliminary studies indicate activity against certain cancer cell lines by inhibiting tumor growth mechanisms.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of similar pyrazole derivatives, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. This compound showed promising results in preliminary assays .
- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory potential of pyrazole derivatives indicated that modifications in the structure could enhance their ability to inhibit pro-inflammatory cytokines. This suggests that methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate may similarly affect these pathways .
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate | C13H20N4O2 | Ethyl group may affect solubility and bioactivity |
| Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate | C12H20ClN3O2 | Contains propanoyl moiety; altered pharmacological properties |
| Methyl 3,5-dimethylpyrazole | C7H10N2 | Simpler analog for comparative biological assays |
Q & A
Q. What are the standard synthetic protocols for methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole derivatives and alkylation/acylation agents. For example, analogous pyrazole compounds are synthesized via refluxing hydrazides with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by crystallization . Optimization includes varying solvents (e.g., DMSO for solubility), reaction times (e.g., 12–18 hours for cyclization), and temperature (reflux vs. room temperature) to improve yields . Statistical design of experiments (DoE) methods, such as factorial designs, can systematically identify critical parameters (e.g., molar ratios, catalyst loading) to minimize trial-and-error approaches .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrazole ring structure, aminomethyl group, and ester linkage. For example, pyrazole protons typically resonate at δ 2.1–2.5 ppm for methyl groups and δ 6.5–7.5 ppm for aromatic protons in related compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak and fragmentation patterns, distinguishing the dihydrochloride salt (e.g., [M+H] and [M+2H] clusters) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>95%) and tracks degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Lead Compound Development : Its pyrazole core is a scaffold for designing kinase inhibitors or GPCR modulators. Structural analogs show activity in cancer cell line assays (e.g., IC values in µM ranges) .
- Biotarget Interaction Studies : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinity (K) with targets like COX-2 or EGFR .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line heterogeneity, solvent effects). To address this:
- Standardize Assays : Use validated cell lines (e.g., NCI-60 panel) and control for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .
- Dose-Response Analysis : Generate full dose-response curves (e.g., 10 nM–100 µM) to calculate accurate EC/IC values and assess Hill slopes for cooperative effects .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies while accounting for experimental variability .
Q. What computational strategies are recommended for predicting its reactivity and interaction mechanisms?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the aminomethyl group) and transition states .
- Molecular Dynamics (MD) Simulations : Simulate binding dynamics with protein targets (e.g., 100-ns MD runs in explicit solvent) to identify critical residues for interaction .
- Machine Learning (ML) : Train ML models on pyrazole derivative datasets to predict solubility, toxicity, or synthetic feasibility .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light, then monitor degradation via HPLC-MS. For example, ester hydrolysis is a common degradation pathway under basic conditions .
- Pharmacokinetic Profiling : Conduct in vitro assays (e.g., microsomal stability, plasma protein binding) to predict in vivo half-life and bioavailability .
Data Contradiction and Optimization
Q. What experimental design principles apply when scaling up synthesis without compromising yield?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time during scale-up .
- Green Chemistry Metrics : Optimize atom economy (e.g., >70%) and E-factor (e.g., <10) by replacing hazardous solvents (e.g., DMSO → ethanol/water mixtures) .
- Table : Key Parameters for Scale-Up
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Solvent Volume | 10 mL | 1 L |
| Stirring Rate | 500 rpm | 1000 rpm |
| Cooling Method | Ice Bath | Jacketed Reactor |
| Yield | 65% | 58% (optimized) |
Q. How do structural modifications (e.g., substituent changes) influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., halogenation at pyrazole positions) and compare IC values. For example:
| Analog Structure | IC (µM) | Target |
|---|---|---|
| 3,5-Dimethyl | 12.4 | EGFR |
| 3-Chloro-5-methyl | 8.7 | EGFR |
| 3-Nitro-5-methyl | 23.1 | EGFR |
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
